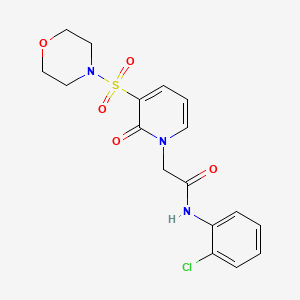
N-(2-chlorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide, also known as Mps1-IN-1, is a small molecule inhibitor of the protein kinase Mps1. Mps1 is a key regulator of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. Dysregulation of the mitotic checkpoint has been implicated in cancer development and progression, making Mps1 an attractive target for cancer therapy.
Scientific Research Applications
Photovoltaic Efficiency Modeling and Ligand-Protein Interactions : Benzothiazolinone acetamide analogs, which are structurally similar to the compound , have been studied for their potential as photosensitizers in dye-sensitized solar cells. These compounds demonstrated good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells. Additionally, molecular docking studies indicated binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Crystal Structures and Interactions : Research on C,N-disubstituted acetamides, closely related to the target compound, focused on their crystal structures. These studies revealed intricate hydrogen bonding and other molecular interactions, essential for understanding the material properties and potential applications of these compounds (Narayana et al., 2016).
Corrosion Inhibitors : Certain acetamide derivatives, similar in structure to the compound of interest, were synthesized and evaluated as corrosion inhibitors. These studies provide insights into the potential use of such compounds in protecting materials against corrosion, particularly in acidic and mineral oil media (Yıldırım & Cetin, 2008).
Antibacterial Agents : Synthesis and QSAR studies of acetamide derivatives have shown promising results as potential antibacterial agents. These studies are crucial for developing new antimicrobial drugs, especially in the context of increasing antibiotic resistance (Desai et al., 2008).
Antifungal Agents : Derivatives of 2-oxo-morpholin-3-yl-acetamide, which share a core structure with the compound , have been identified as broad-spectrum antifungal agents. These compounds demonstrated effectiveness against various fungal species, offering insights into new antifungal therapies (Bardiot et al., 2015).
Opioid Receptor Antagonism : Research on compounds structurally similar to N-(2-chlorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide indicated their potential as κ-opioid receptor antagonists. This suggests possible applications in treating depression and addiction disorders (Grimwood et al., 2011).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c18-13-4-1-2-5-14(13)19-16(22)12-20-7-3-6-15(17(20)23)27(24,25)21-8-10-26-11-9-21/h1-7H,8-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIJAYLVAZUSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

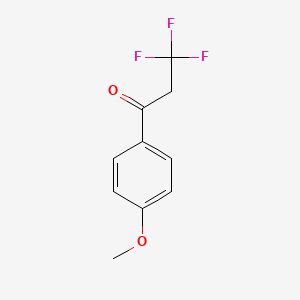
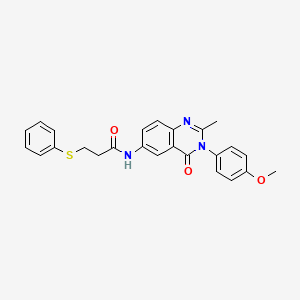
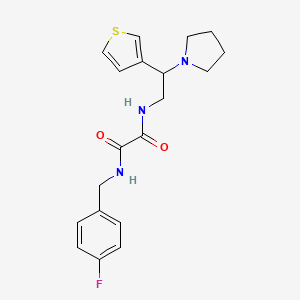
![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2629112.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2629114.png)
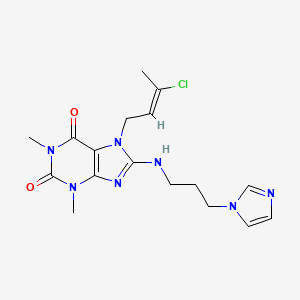
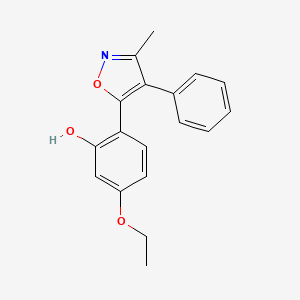
![5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629119.png)
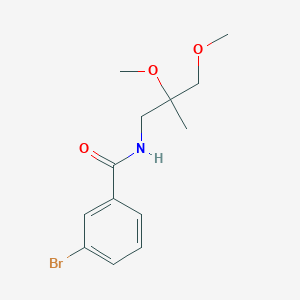
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2629122.png)
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2629126.png)
![[2-(Dimethylamino)ethyl]urea hydrochloride](/img/structure/B2629127.png)
![N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2629128.png)
![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)